REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](C(O)=O)[O:8][N:7]=1)=[O:5])[CH3:2].C([N:16]([CH2:19]C)CC)C.[C:21]([OH:25])([CH3:24])([CH3:23])[CH3:22].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:33])C=CC=CC=1>C1(C)C=CC=CC=1>[C:21]([O:25][C:19]([NH:16][C:9]1[O:8][N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:10]=1)=[O:33])([CH3:24])([CH3:23])[CH3:22]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1)C(=O)O
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Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.58 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
2.74 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (eluent: 1 to 6% of ethyl acetate in dichloromethane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |